molecular formula C11H11O3P B1593824 (1-Naphthylmethyl)phosphonic acid CAS No. 4730-77-2

(1-Naphthylmethyl)phosphonic acid

Cat. No.: B1593824
CAS No.: 4730-77-2
M. Wt: 222.18 g/mol
InChI Key: LYGCMUNBGIOQAB-UHFFFAOYSA-N
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Description

(1-Naphthylmethyl)phosphonic acid is an organophosphorus compound with the molecular formula C11H11O3P. It features a naphthalene ring bonded to a phosphonic acid group via a methylene bridge.

Scientific Research Applications

(1-Naphthylmethyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, adhesives, and coatings.

Future Directions

Phosphonic acids and their esters have found use or seem of interest in metal phosphonate chemistry . They have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics , making the synthesis of phosphonic acids a determinant question for numerous research projects .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Naphthylmethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of naphthylmethyl chloride with triethyl phosphite, followed by hydrolysis. Another method includes the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, which is then followed by methanolysis .

Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the use of BTMS followed by methanolysis. This method is favored due to its high yield, mild conditions, and chemoselectivity .

Chemical Reactions Analysis

Types of Reactions: (1-Naphthylmethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids .

Mechanism of Action

The mechanism of action of (1-Naphthylmethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • (1-Naphthylmethyl)phosphonate
  • Diethyl (1-Naphthylmethyl)phosphonate
  • Naphthalen-1-ylmethyl-phosphonic acid

Comparison: (1-Naphthylmethyl)phosphonic acid is unique due to its specific structure, which includes a naphthalene ring and a phosphonic acid group. This structure imparts distinct chemical properties, such as higher stability and reactivity compared to similar compounds. Additionally, its ability to mimic phosphate groups makes it particularly useful in biochemical applications .

Properties

IUPAC Name

naphthalen-1-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11O3P/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGCMUNBGIOQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197096
Record name Phosphonic acid, (1-naphthylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4730-77-2
Record name P-(1-Naphthalenylmethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4730-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (1-naphthylmethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Naphthylmethyl)phosphonic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78906
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, (1-naphthylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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